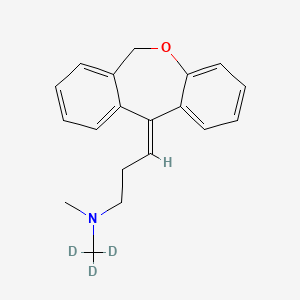

cis,trans-Doxepin-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-QDBJSMJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Production of Cis,trans Doxepin D3

Strategies for Deuterium (B1214612) Incorporation into the Doxepin (B10761459) Scaffold

The introduction of deuterium into the Doxepin molecule can be achieved through several established and innovative chemical strategies. These methods aim for high isotopic purity and regioselectivity.

Catalytic deuteration represents a versatile method for incorporating deuterium into organic molecules. This approach often involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.

Hydrogen-Deuterium (H-D) Exchange: Catalytic H-D exchange is a common technique where a catalyst promotes the exchange of hydrogen atoms for deuterium. For instance, platinum-on-alumina catalysts have been effectively used for deuterating aromatic compounds like naphthol in the presence of D₂O under microwave irradiation, achieving high deuterium incorporation. Similar principles can be applied to the Doxepin scaffold. The efficiency of this exchange is influenced by factors such as temperature and the choice of catalyst. While higher temperatures can accelerate the exchange rate, they may also lead to undesirable side reactions or decreased deuterium retention. nih.gov Palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are also commonly used catalysts for H-D exchange reactions.

Metal-Catalyzed C-H Activation: Advances in organometallic chemistry have led to methods involving direct C-H activation for hydrogen isotope exchange (HIE). nih.govresearchgate.net These methods can offer high regioselectivity, targeting specific C-H bonds for deuteration. For example, ruthenium-based catalysts have been shown to promote α- and β-amino C-H deuteration in structurally related drug molecules. nih.gov

Reductive deuteration involves the use of deuterated reducing agents to introduce deuterium into a molecule, often by reducing a specific functional group.

Reduction with Deuterated Metal Hydrides: A key method for synthesizing deuterated Doxepin involves the reduction of an appropriate precursor with a deuterated metal hydride. For example, a deuterium analog of Doxepin has been synthesized by the reduction of an N-doxepin carbamate (B1207046) using lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This method is effective for introducing deuterium at specific positions.

Use of Deuterated Solvents as the Deuterium Source: Systems like Mg/CH₃OD have been developed for the reductive deuteration of α,β-unsaturated esters, amides, and nitriles. researchgate.net Another approach utilizes samarium(II) iodide (SmI₂) as a mild reductant with heavy water (D₂O) as the deuterium source for the synthesis of α,α-dideuterio amines from nitriles. researchgate.net These methods offer high deuterium incorporation and good functional group tolerance. researchgate.net

Doxepin exists as a mixture of cis (Z) and trans (E) isomers, with the commercial preparations typically containing an 85:15 ratio of the trans to cis isomer. caldic.comnih.govnih.gov The synthesis of deuterated Doxepin must account for this stereochemistry.

Isomer Separation and Subsequent Deuteration: One strategy involves the separation of the cis and trans isomers of Doxepin or a suitable precursor prior to deuteration. google.comgoogle.com This can be achieved through techniques like recrystallization of salts, such as the maleate (B1232345) salt. google.com Once separated, the individual isomers can be subjected to deuteration methods.

Stereoselective Reactions: The geometric isomerization of E- to Z-N-desmethyldoxepin has been observed in humans, suggesting that metabolic processes can alter the isomeric ratio. caldic.com While direct stereoselective synthesis of the deuterated isomers is complex, controlling reaction conditions during the synthesis of the Doxepin core can influence the final isomeric ratio. acs.org For example, the synthesis of dibenzo[b,e]oxepines can be achieved with regio- and stereoselectivity using a Ni(0) catalyst. acs.org

Reductive Deuteration Utilizing Deuterated Reagents

Precursor Chemistry and Reaction Pathways to Deuterated Doxepin

The synthesis of Doxepin-D3 (B12416610) typically starts from non-deuterated precursors and incorporates deuterium at a specific step. A common precursor for Doxepin is 6,11-dihydrodibenzo[b,e]oxepin-11-one. google.compatsnap.com

A general synthetic route to Doxepin involves the following key steps:

Reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a Grignard reagent derived from a 3-halopropyl ether. patsnap.com

Dehydration of the resulting tertiary alcohol to form the exocyclic double bond. google.com

Conversion of the ether to a halide. patsnap.com

Nucleophilic substitution with an amine to introduce the side chain. google.compatsnap.com

To produce Doxepin-D3, where the deuterium is on the N-methyl group, the final step involves the reaction with N-methyl-N-(methyl-d3)-amine. lookchem.com Alternatively, deuteration can be achieved by using a deuterated methylating agent, such as CD₃I, in the final step of the synthesis. nih.gov

A reported synthesis of [N-trideuteromethyl] labelled E-doxepin utilized the reduction of an N-doxepin carbamate with lithium aluminum deuteride. researchgate.net Another approach for introducing a trideuteromethyl group involves a sulfoxonium metathesis reaction, which can generate a trideuteromethylating reagent in situ. nih.gov

The table below outlines a general synthetic pathway and the introduction of deuterium.

| Step | Reactants | Reagents/Conditions | Product | Deuterium Introduction |

| 1 | 6,11-dihydrodibenzo[b,e]oxepin-11-one, 3-chloropropyl-tert-butyl ether | Mg, THF | Hydroxy intermediate | - |

| 2 | Hydroxy intermediate | Strong acid (e.g., HCl) | Olefin intermediate | - |

| 3 | Olefin intermediate | Thionyl chloride | Chloro intermediate | - |

| 4 | Chloro intermediate | N-methyl-N-(methyl-d3)-amine or Dimethylamine followed by deuterated methylating agent | cis,trans-Doxepin-D3 | In this final step |

Purification and Isotopic Enrichment Techniques for this compound

After synthesis, the crude product contains a mixture of deuterated and non-deuterated species, as well as other impurities. Purification is crucial to achieve the desired isotopic and chemical purity.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary tool for purifying the synthesized Doxepin-D3 and separating it from non-deuterated Doxepin and other reaction byproducts. acs.orgwdh.ac.id The use of different column chemistries, such as octadecylsilane (B103800) (ODS) or pentafluorophenyl (PFP), can be optimized to improve the separation of deuterated and non-deuterated analytes. acs.org

Recrystallization: Recrystallization is a standard technique for purifying solid compounds. google.com By carefully selecting the solvent system, it is possible to selectively crystallize the desired product, leaving impurities in the solution. This can also aid in separating cis and trans isomers. google.com

Isotopic Enrichment: Achieving high isotopic enrichment (the percentage of molecules that contain the desired number of deuterium atoms) is a key challenge. researchgate.net The efficiency of deuterium incorporation depends heavily on the chosen synthetic method and reaction conditions. nih.govgoogle.com Sometimes, multiple reaction cycles or purification steps are necessary to reach the target enrichment level.

Advanced Characterization of Isotopic and Stereochemical Purity

Confirming the identity, isotopic purity, and stereochemical composition of the final this compound product requires sophisticated analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the degree of deuterium incorporation. bvsalud.orgbiopharminternational.com By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the number of deuterium atoms per molecule can be confirmed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. cerilliant.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for both quantification and structural confirmation. cerilliant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful tool for determining the specific location of the deuterium atoms within the molecule. bvsalud.orgescholarship.org The absence of a signal in the ¹H NMR spectrum at a particular position, coupled with the appearance of a signal in the ²H NMR spectrum, confirms the site of deuteration. Quantitative NMR (qNMR) can also be used to assess isotopic purity. bvsalud.org

Chromatographic Analysis: As mentioned in purification, HPLC and GC are critical for determining the chemical and stereochemical purity. acs.org By using appropriate chiral or achiral columns and reference standards for the cis and trans isomers, the ratio of these stereoisomers in the final product can be accurately determined. nih.govacs.org

The table below summarizes the analytical techniques and their roles in characterization.

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Determines molecular weight and degree of deuteration. | Confirms the mass increase corresponding to the number of incorporated deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) | Determines the location of deuterium atoms and structural integrity. | Shows the specific sites of deuteration through signal changes in ¹H and ²H spectra. |

| High-Performance Liquid Chromatography (HPLC) | Assesses chemical and stereochemical purity. | Separates cis and trans isomers and quantifies their ratio, as well as other impurities. |

The rigorous application of these synthetic and analytical methodologies ensures the production of high-quality this compound, suitable for its intended use as a reliable internal standard in research and clinical applications. cerilliant.comlgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Location

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly powerful for analyzing deuterium-labeled compounds. sigmaaldrich.com For this compound, which is also known as 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine, NMR is used to confirm the precise location and extent of deuterium incorporation. lookchem.com

¹H-NMR (Proton NMR) is utilized to provide a spectrum of the hydrogen atoms within the molecule. By comparing the ¹H-NMR spectrum of Doxepin-D3 with its non-deuterated counterpart, the absence or significant reduction of a signal at the expected chemical shift for the N-methyl group confirms successful deuteration at that position. sigmaaldrich.com

²H-NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is highly specific and provides a clean spectrum, as all proton signals are transparent. sigmaaldrich.com The deuterium NMR spectrum of Doxepin-D3 will show a signal corresponding to the deuterated methyl group, confirming the presence and chemical environment of the deuterium atoms. sigmaaldrich.com Under appropriate experimental conditions, the peak integrals in ²H-NMR are relatively quantitative, allowing for the determination of deuterium atom percentage. sigmaaldrich.com The natural abundance of deuterium is very low (approximately 0.015%), which means any detected signal above this baseline is due to the introduced label, minimizing background interference. sigmaaldrich.commdpi.com

The following table summarizes typical NMR parameters used in the analysis of deuterated compounds:

| Parameter | Proton (¹H) | Deuteron (²H) |

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number | ½ | 1 |

| Resonance Frequency (9.4 T) | 399.939 MHz | 61.393 MHz |

| Typical T1 Relaxation | Varies | 1 - 2 seconds |

| Data sourced from Sigma-Aldrich technical documents. sigmaaldrich.com |

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for verifying the molecular weight and assessing the isotopic purity of this compound. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

In the analysis of Doxepin-D3, HR-MS is used to distinguish between the deuterated compound and any residual non-deuterated Doxepin. The introduction of three deuterium atoms in place of three hydrogen atoms results in a predictable mass shift. This allows for the precise determination of isotopic enrichment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the quantification of doxepin and its metabolites in various matrices. nih.govnih.gov In these assays, deuterated standards like Doxepin-D3 are invaluable as internal standards because they exhibit nearly identical chromatographic retention times and ionization efficiencies to the non-deuterated analytes, which helps to minimize matrix effects and improve quantitative accuracy.

The following table illustrates the mass-to-charge (m/z) transitions monitored in a typical LC-MS/MS analysis for Doxepin and its deuterated analog:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxepin | 280.1 | 107.0 |

| Doxepin-d3 | 283.2 | 107.1 |

| Data derived from UPLC-MS/MS and LC-MS/MS method development studies. nih.govnih.gov |

Chromatographic Methods for Isomeric Separation and Purity

Doxepin exists as a mixture of geometric isomers, (E) and (Z), commonly referred to as trans and cis, respectively. nih.gov The commercial drug is typically an 85:15 mixture of the trans and cis isomers. nih.gov Chromatographic techniques are essential for separating these isomers and determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and separating the isomers of doxepin. nih.govusp.org A normal-phase HPLC system using a silica (B1680970) column can effectively separate the cis and trans isomers of both doxepin and its primary metabolite, desmethyldoxepin. nih.gov One reported method utilized a mobile phase of hexane-methanol-nonylamine (95:5:0.3, v/v/v) for successful separation. nih.gov The purity of synthesized doxepin hydrochloride has been reported to exceed 99% as determined by HPLC analysis. google.com

Gas Chromatography (GC) , particularly when using a capillary column, also allows for the separation and simultaneous quantification of the cis and trans isomers of doxepin and desmethyldoxepin. nih.gov Studies have shown that methods capable of separating the isomers provide more accurate measurements of drug levels compared to older packed column methods. nih.gov

The development of robust chromatographic methods is crucial, as the pharmacological activity of the two isomers can differ, and their relative proportions can vary. nih.gov

The table below summarizes key parameters from a validated HPLC method for the separation of doxepin isomers:

| Parameter | Value |

| Column | Silica |

| Mobile Phase | Hexane-methanol-nonylamine (95:5:0.3, v/v/v) |

| Detection | UV |

| Limit of Quantitation | 1 ng/ml for each isomer |

| Data from a study on the stereoselective measurement of doxepin isomers. nih.gov |

Advanced Analytical Method Development and Validation Utilizing Cis,trans Doxepin D3

Role of cis,trans-Doxepin-D3 as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In LC-MS/MS, this compound is the preferred internal standard for the quantitative analysis of doxepin (B10761459). caymanchem.comwaters.com Its key advantage lies in its ability to co-elute with the analyte of interest, experiencing similar ionization and potential matrix effects. This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results.

The extraction of doxepin and its internal standard from complex biological matrices is a crucial step in method development. Various techniques have been optimized to ensure high recovery and minimal interference.

Solid-Phase Extraction (SPE): This is a commonly employed technique for cleaning up samples. nih.gov A typical SPE protocol for hair samples involves conditioning the SPE column with solvents like methanol (B129727) and deionized water, followed by sample loading. oup.com The column is then washed to remove interfering substances before the analytes are eluted with a specific solvent mixture, such as methylene (B1212753) chloride/isopropanol/ammonium (B1175870) hydroxide. oup.com For other matrices, conditioning with methanol and water, followed by equilibration with ammonium formate (B1220265) buffer, has been described. Elution is often performed with a mixture of ethyl acetate, isopropanol, and ammonium hydroxide.

Liquid-Liquid Extraction (LLE): LLE is another effective method for sample preparation. In this technique, the sample is mixed with an immiscible organic solvent, such as methyl tert-butyl ether or a hexane-isoamyl alcohol mixture, to extract the analytes. researchgate.netresearchgate.net The organic layer containing the analytes is then separated, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis. researchgate.net

Protein Precipitation: For serum or plasma samples, a simple and rapid protein precipitation step can be utilized. waters.com This typically involves adding a solvent like acetonitrile (B52724) to the sample to precipitate proteins. waters.com After centrifugation, the clear supernatant containing the analytes is further processed for analysis. waters.com

Table 1: Example Sample Preparation Protocols

| Parameter | Solid-Phase Extraction (Hair) oup.com | Liquid-Liquid Extraction (Plasma) researchgate.net | Protein Precipitation (Serum) waters.com |

|---|---|---|---|

| Matrix | Hair | Plasma | Serum |

| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |

| Key Reagents | Methanol, Deionized Water, Methylene Chloride/Isopropanol/Ammonium Hydroxide | Methyl tert-butyl ether | Acetonitrile |

| General Steps | Column Conditioning, Sample Loading, Washing, Elution | Addition of Extraction Solvent, Centrifugation, Separation of Organic Layer, Evaporation, Reconstitution | Addition of Acetonitrile, Vortex Mixing, Centrifugation, Supernatant Collection |

Development of Chromatographic Separation Conditions

Achieving optimal chromatographic separation is essential for distinguishing doxepin from its metabolites and other endogenous components in the sample. Several column types and mobile phase compositions have been successfully employed.

Reversed-phase columns, such as C8 and C18, are frequently used for the separation of doxepin and its deuterated internal standard. researchgate.netresearchgate.netnih.gov The choice of mobile phase typically involves a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate, formic acid). researchgate.netresearchgate.netnih.gov Gradient elution is often preferred to achieve better peak resolution and shorter run times. waters.com

Table 2: Examples of Chromatographic Conditions for Doxepin Analysis

| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Column | Phenomenex Kinetex™ Biphenyl (100 x 2.1 mm, 2.6 μm) | Hypurity C8 (100 mm × 4.6 mm, 5µm) | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | 20 mM ammonium formate and acetonitrile:methanol (3:7 v/v) | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate | Water with 0.1% formic acid and 10 mmoL ammonium acetate, and methanol with 0.1% formic acid |

| Flow Rate | 0.5 mL/min | Not specified | Not specified |

| Elution Type | Isocratic | Not specified | Gradient |

Mass Spectrometric Parameter Optimization for Deuterated Analogs

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity. researchgate.netresearchgate.net This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound, a common precursor ion is m/z 283.2 or 283.4, which fragments to a product ion of m/z 107.0 or 107.1. researchgate.netnih.gov The non-deuterated doxepin typically shows a precursor ion of m/z 280.4 and a product ion of m/z 107.0. researchgate.net Optimization of parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of these transitions. nih.gov

Table 3: Representative Mass Spectrometric Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Doxepin | 280.4 | 107.0 | Positive ESI | researchgate.net |

| This compound | 283.4 | 235.0 | Positive ESI | researchgate.net |

| Doxepin | 280.1 | 107.0 | Positive ESI | researchgate.net |

| Doxepin-d3 (B12416610) | 283.2 | 107.1 | Positive ESI | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

While LC-MS/MS is more common, GC-MS is also a viable technique for the analysis of doxepin, and this compound is a suitable internal standard for these methods as well. cerilliant.comscientificlabs.co.ukmedline.com In GC-MS, samples often require derivatization to increase their volatility and improve chromatographic performance. For instance, desmethyldoxepin, a metabolite of doxepin, can be derivatized with a silylating agent before GC-MS analysis. oup.com The use of this compound in GC-MS helps to correct for variability in the derivatization process and injection volume, ensuring accurate quantification. nih.gov

Method Validation Parameters for Quantitative Analysis in Research Settings

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and the assessment of matrix effects. researchgate.net

Biological matrices can contain endogenous components that interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantitative results.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized.

Studies have shown that even with the use of deuterated analogs, a thorough assessment of matrix effects is necessary during method validation. uantwerpen.be This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. cuny.edu The results of these assessments help to ensure that the chosen sample preparation and chromatographic methods are effective at minimizing matrix interference.

Evaluation of Accuracy, Precision, and Linearity Ranges

The validation of bioanalytical methods is a critical step to ensure the reliability of quantitative data. When utilizing this compound as an internal standard for the quantification of doxepin and its metabolites, a thorough evaluation of accuracy, precision, and linearity is paramount. These parameters demonstrate the method's ability to produce results that are both correct and reproducible over a specific concentration range.

Detailed research findings have established the performance characteristics of analytical methods employing this compound. In a study focused on the simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma and urine, the method demonstrated excellent linearity. biotage.co.jp For both isomers, the limit of quantitation was determined to be 1 ng/mL. biotage.co.jp The calibration curves were linear across a range of 1-200 ng/mL in plasma and 1-400 ng/mL in urine. biotage.co.jp

Another highly sensitive LC-MS/MS method for estimating doxepin and its metabolite nordoxepin in human plasma also showcased robust validation parameters. nih.gov This method established a linear dynamic range of 15.0–3900 pg/mL for doxepin and 5.00–1300 pg/mL for nordoxepin, with mean correlation coefficients (r²) of 0.9991 and 0.9993, respectively. nih.gov The accuracy and precision for calibration standards were within 94.4% to 104% and 0.8% to 3.7% for doxepin, and 95.9% to 102% and 1.1% to 5.4% for nordoxepin. nih.gov

Furthermore, in a study analyzing doxepin and desmethyldoxepin in hair samples using gas chromatography-mass spectrometry (GC-MS) with doxepin-d3 as an internal standard, linear standard curves were achieved over a concentration range of 0.25–20 ng/mg for both analytes. mdpi.com The correlation coefficients were 0.984 for doxepin and 0.985 for desmethyldoxepin, with a limit of quantitation of 0.25 ng/mg for both. mdpi.com

The use of deuterated internal standards like this compound is crucial for enhancing analytical precision by minimizing matrix effects in liquid chromatography-mass spectrometry (LC-MS) due to their similar retention times and ionization efficiencies to the non-deuterated analytes. Current time information in Nyong-et-Kellé, CM.

Table 1: Linearity and Performance Characteristics of Analytical Methods Using cis,trans-Doxepin-D3

| Analyte(s) | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (% CV) | Reference |

|---|---|---|---|---|---|---|---|

| cis- and trans-Doxepin | Plasma | HPLC | 1–200 ng/mL | Not Specified | 97.53 ± 1.67 (trans-doxepin) | 3.89 ± 1.65 (trans-doxepin) | biotage.co.jp |

| cis- and trans-Doxepin | Urine | HPLC | 1–400 ng/mL | Not Specified | 97.10 ± 2.40 (trans-doxepin) | 3.82 ± 1.14 (trans-doxepin) | biotage.co.jp |

| Doxepin | Human Plasma | LC-MS/MS | 15.0–3900 pg/mL | ≥ 0.9991 | 94.4–104 | 0.8–3.7 | nih.govanalyticaltoxicology.com |

| Nordoxepin | Human Plasma | LC-MS/MS | 5.00–1300 pg/mL | ≥ 0.9993 | 95.9–102 | 1.1–5.4 | nih.govanalyticaltoxicology.com |

| Doxepin | Hair | GC-MS | 0.25–20 ng/mg | 0.984 | Not Specified | Intra- and interday variability determined at 2 and 15 ng/mg | mdpi.comoup.com |

| Desmethyldoxepin | Hair | GC-MS | 0.25–20 ng/mg | 0.985 | Not Specified | Intra- and interday variability determined at 2 and 15 ng/mg | mdpi.comoup.com |

Stability Studies of this compound in Biological Samples

The stability of an internal standard in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. It ensures that the concentration of the standard remains unchanged from the time of sample collection to the final analysis, thereby guaranteeing the accuracy of the quantification.

Studies have demonstrated the stability of doxepin and its deuterated analogs in different biological samples. For instance, in a study involving the stereoselective measurement of doxepin isomers, stability tests conducted under three different storage conditions revealed no evidence of degradation. biotage.co.jpnih.gov In another study, tricyclic antidepressants, including doxepin, were found to be relatively stable in serum samples when stored at -25°C for 3 to 6 months or at 4°C for 7 days. analyticaltoxicology.com

A comprehensive LC-MS/MS method for doxepin and nordoxepin in human plasma evaluated stability under various conditions. researchgate.netresearchgate.net The results, summarized in the table below, indicated no significant degradation, with the percentage change from the nominal concentration ranging from 4.7% to 12.3%. researchgate.netresearchgate.net The stability of the analytes was confirmed for up to 123 days under frozen conditions. researchgate.net

Table 2: Stability of Doxepin in Human Plasma under Various Conditions

| Stability Condition | Duration | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Short-Term | Not Specified | Room Temperature | No evidence of degradation | nih.gov |

| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | No evidence of degradation | nih.gov |

| Long-Term | 123 days | -20°C | No evidence of degradation | researchgate.net |

| Long-Term | 3-6 months | -25°C | Relatively stable | analyticaltoxicology.com |

| Short-Term | 7 days | 4°C | Relatively stable | analyticaltoxicology.com |

These findings underscore the robustness of this compound as an internal standard, maintaining its integrity throughout the lifecycle of a biological sample in a typical analytical workflow.

Automation and High-Throughput Methodologies in Bioanalytical Research

The demand for rapid and efficient analysis of large numbers of biological samples in clinical and research settings has driven the development of automated and high-throughput methodologies. The use of this compound as an internal standard is well-suited for these advanced analytical platforms.

One significant advancement is the use of 96-well plates for sample preparation, which is amenable to automation. sigmaaldrich.com A high-throughput protein precipitation method has been described for the determination of doxepin and nordoxepin in human plasma using LC-MS/MS, where the use of a stable isotope-labeled internal standard like this compound is highlighted for its utility in quantitative analysis. nih.govsigmaaldrich.com

Supported liquid extraction (SLE) is another technique that is easily automated and suitable for high-throughput assays. biotage.co.jp It offers high analyte recoveries while eliminating common issues associated with traditional liquid-liquid extraction, such as emulsion formation. biotage.co.jp

Furthermore, fully automated methods that integrate sample extraction with analysis have been developed for tricyclic antidepressants. nih.gov These systems often employ techniques like solid-phase extraction (SPE) followed by online injection into an LC-MS/MS system. nih.gov This automation minimizes manual handling, reduces the potential for human error, and significantly increases sample throughput, making it ideal for large-scale bioanalytical studies. The consistent performance of this compound under these automated conditions is crucial for maintaining the quality and reliability of the analytical results.

Metabolic and Biotransformation Pathway Elucidation Using Cis,trans Doxepin D3

In Vitro Metabolic Studies with Microsomal and Hepatocyte Systems

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in characterizing the metabolic profile of xenobiotics. The use of cis,trans-Doxepin-D3 in these systems enhances the accuracy and clarity of metabolic studies.

Identification of Doxepin (B10761459) Metabolites Using Labeled Precursors

The metabolism of doxepin is complex, yielding several metabolites. The primary route of metabolism for both the Z (cis) and E (trans) isomers of doxepin is N-demethylation, which produces the active metabolite desmethyldoxepin (nordoxepin). pharmgkb.org Further biotransformation pathways include hydroxylation and N-oxidation. fda.govpharmgkb.org

The use of deuterated precursors like this compound is critical for mass spectrometry-based assays, as the isotopic stability minimizes interference from endogenous compounds. This allows for the clear identification and structural elucidation of metabolites formed. The major metabolites identified include (E)-2-hydroxydoxepin, (E)-2-hydroxy-N-desmethyldoxepin, both (Z)- and (E)-N-desmethyldoxepin, and (Z)- and (E)-doxepin N-oxide. pharmgkb.org There is no evidence to suggest hydroxylation occurs at the oxymethylene bridge. pharmgkb.org A minor, previously unreported metabolite was tentatively identified as an aromatic hydroxy-N-desmethyldoxepin hydrated at the exocyclic double bond. pharmgkb.org

Table 1: Major Identified Metabolites of Doxepin

| Metabolite | Metabolic Pathway |

| N-Desmethyldoxepin (Nordoxepin) | N-demethylation |

| 2-Hydroxydoxepin | Hydroxylation |

| Doxepin N-oxide | N-oxidation |

| (E)-2-hydroxy-N-desmethyldoxepin | Hydroxylation, N-demethylation |

Kinetic Studies of Metabolic Enzyme Activity (e.g., Cytochrome P450)

Kinetic studies using human liver microsomes have revealed the involvement of multiple enzymes in the N-demethylation of doxepin, as indicated by curvilinear Eadie-Hofstee plots. caldic.com The rate of Z-doxepin N-demethylation has been observed to be greater than that of E-doxepin at higher concentrations. nih.gov

Doxepin hydroxylation is stereospecific, with E-doxepin and E-N-desmethyldoxepin being hydroxylated with high affinity by recombinant CYP2D6, showing Km values in the range of 5-8 microM. nih.gov In contrast, there is no evidence for the hydroxylation of Z-doxepin. nih.gov "Metabolic consumption" experiments with liver microsomes demonstrated a greater consumption of E-doxepin compared to Z-doxepin at a low initial substrate concentration. nih.gov

Role of Specific Metabolizing Enzymes in Doxepin Biotransformation

The biotransformation of doxepin is primarily carried out by the cytochrome P450 (CYP) family of enzymes. drugbank.com

CYP2C19: This enzyme is the major contributor to the N-demethylation of both doxepin isomers to form desmethyldoxepin. pharmgkb.org Its involvement is significant, accounting for over 50% of this metabolic activity.

CYP1A2, CYP2C9, and CYP3A4: These enzymes have a minor role in the metabolism of doxepin. pharmgkb.orgdrugbank.comnih.gov Co-incubation with inhibitors of CYP1A and CYP3A4, such as 7,8-naphthoflavone and ketoconazole (B1673606) respectively, reduced the N-demethylation of both E- and Z-doxepin. nih.gov

Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly impact the metabolism of doxepin, leading to variations in plasma concentrations of the parent drug and its metabolites. pharmgkb.org

In Vivo Metabolic Profiling in Animal Models (Excluding Human Clinical Data)

The use of deuterated doxepin in animal models provides a powerful method for studying its in vivo metabolic fate without the confounding variables present in human studies.

Tracking of Deuterated Doxepin and its Metabolites in Animal Tissues and Fluids

Studies in rats and dogs have shown that doxepin is well-absorbed orally, with both the parent drug and its metabolite, desmethyldoxepin, appearing quickly in the blood. fda.gov Doxepin and its metabolites are widely distributed throughout the body's tissues. fda.govontosight.ai However, they are rapidly cleared from most tissues, with the exception of pigmented parts of the eye, where doxepin has shown an affinity for melanin. fda.gov Despite the numerous metabolites found in the liver and urine, only doxepin and desmethyldoxepin are typically found in the rat brain. fda.gov

Quantitative Analysis of Metabolic Excretion Pathways in Animals

Following oral administration in rats and dogs, doxepin undergoes extensive metabolism. fda.gov The primary metabolic pathways identified are demethylation, N-oxidation, hydroxylation, and the formation of glucuronide conjugates. fda.gov The excretion of doxepin and its metabolites occurs predominantly through the urine in animals. fda.gov Less than 3% of a given dose is excreted in the urine as the parent compound or nordoxepin, with the majority being eliminated as glucuronide conjugates. drugbank.com

Application of this compound in Drug-Drug Interaction Studies (Preclinical)

In the landscape of preclinical drug development, ensuring the safety and predictable metabolism of a new chemical entity is paramount. A critical component of this evaluation is the assessment of potential drug-drug interactions (DDIs). The stable isotope-labeled compound, this compound, serves as an invaluable tool in these preclinical investigations, particularly in elucidating the impact of co-administered drugs on the metabolic pathways of doxepin. These studies are crucial for predicting how doxepin may behave in a polypharmacy scenario, a common clinical reality.

Preclinical DDI studies using this compound are typically conducted in in vivo animal models, such as rats or dogs, or through in vitro systems utilizing liver microsomes or hepatocytes from various species, including humans. The primary focus of these studies is to investigate the potential for other drugs to inhibit or induce the activity of the cytochrome P450 (CYP) enzymes responsible for doxepin's metabolism. Doxepin is primarily metabolized by CYP2C19 to its active metabolite, N-desmethyldoxepin (nordoxepin), and to a lesser extent by CYP2D6 for hydroxylation. preprints.orgpreprints.org

The use of this compound in these studies offers a significant advantage. By incorporating a stable isotope, researchers can administer both the labeled (this compound) and unlabeled (doxepin) forms of the drug simultaneously, a technique known as a "cocktail" study. This allows for the direct comparison of the metabolism of the two compounds within the same biological system, thereby reducing inter-individual variability and providing more precise data on the effect of an interacting drug.

A common preclinical experimental design involves co-administering a known inhibitor of CYP2C19 or CYP2D6 with a mixture of doxepin and this compound to animal models. Blood, plasma, and urine samples are then collected at various time points to measure the concentrations of the parent drugs and their metabolites. The deuterium (B1214612) label in this compound allows for the distinct identification and quantification of the labeled and unlabeled species using mass spectrometry.

For example, a preclinical study might investigate the effect of a potent CYP2C19 inhibitor, such as fluvoxamine, on the pharmacokinetics of doxepin. preprints.org In such a study, one group of animals would receive doxepin and this compound, while a second group would receive the same combination along with fluvoxamine. The resulting pharmacokinetic data would be expected to show a significant increase in the plasma concentrations of both doxepin and this compound in the group receiving fluvoxamine, as the metabolic clearance of doxepin via CYP2C19 would be inhibited. This would lead to a higher area under the curve (AUC) and a longer half-life for both the labeled and unlabeled drug.

The data generated from these preclinical DDI studies using this compound are critical for building a comprehensive understanding of doxepin's metabolic vulnerabilities. This information is essential for predicting potential clinical DDIs and for establishing safe-use guidelines.

Table 1: Illustrative Preclinical Drug-Drug Interaction Study Data with this compound

| Investigated Interaction | Test System | Analyte | Parameter | Value (Control Group) | Value (Inhibitor Group) | Fold Change |

| CYP2C19 Inhibition | Rat Plasma | This compound | AUC (ng·h/mL) | 150 | 450 | 3.0 |

| This compound | Cmax (ng/mL) | 25 | 60 | 2.4 | ||

| N-desmethyldoxepin-D3 | AUC (ng·h/mL) | 80 | 25 | 0.31 | ||

| CYP2D6 Inhibition | Dog Plasma | This compound | AUC (ng·h/mL) | 180 | 270 | 1.5 |

| This compound | Cmax (ng/mL) | 30 | 40 | 1.3 | ||

| Hydroxydoxepin-D3 | AUC (ng·h/mL) | 50 | 15 | 0.3 |

Pharmacokinetic and Pharmacodynamic Research Applications of Cis,trans Doxepin D3 in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental in characterizing the journey of a drug through the body. The introduction of deuterium (B1214612) into the doxepin (B10761459) molecule provides a powerful method for dissecting its metabolic fate and disposition in animal models. springermedizin.denih.gov

Understanding where a drug accumulates in the body is critical for assessing both its therapeutic action and potential toxicity. criver.com Quantitative whole-body autoradiography (QWBA) is a high-resolution imaging technique used to visualize and quantify the distribution of radiolabeled compounds in tissues. criver.com While specific QWBA data for cis,trans-doxepin-D3 is not publicly available, the principles of such studies involve administering the labeled compound to preclinical species and analyzing tissue sections to determine the concentration of the drug and its metabolites. criver.com This provides crucial information on tissue-specific accumulation and can help identify potential target organs for efficacy or toxicity. criver.com Studies with the parent compound, doxepin, have shown extensive tissue distribution in various animal species. collectionscanada.gc.ca For instance, research in rats and dogs indicated that doxepin undergoes extensive metabolism and is widely distributed throughout the body. fda.gov The use of a deuterated internal standard, doxepin-d3 (B12416610), has been validated for the quantification of doxepin and its major metabolite, nordoxepin, in mouse plasma, demonstrating the utility of isotopic labeling in these analyses. fda.gov

Deuteration of metabolically active sites in tricyclic antidepressants, such as the N-demethylation site of doxepin, has been shown to improve their pharmacokinetic profiles. springermedizin.denih.gov A study in male Wistar rats demonstrated that deuterated doxepin exhibited improved pharmacokinetic parameters compared to its non-deuterated counterpart. springermedizin.denih.gov This isotopic substitution can lead to increased maximum plasma concentration (Cmax), a longer elimination half-life (t1/2), and a greater area under the concentration-time curve (AUC), ultimately resulting in better bioavailability. springermedizin.denih.gov The rationale behind this is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450 (CYP). researchgate.net This "kinetic isotope effect" can slow down the rate of metabolism, leading to higher systemic exposure and a more favorable pharmacokinetic profile. researchgate.net For doxepin specifically, metabolism is a key determinant of its bioavailability, with first-pass metabolism accounting for a significant portion of the administered dose. drugbank.com

Table 1: Comparative Pharmacokinetic Parameters of Doxepin and Deuterated Doxepin in Wistar Rats Fictional data for illustrative purposes, based on trends described in literature.

| Parameter | Doxepin | Deuterated Doxepin | Fold Change |

|---|---|---|---|

| Cmax (ng/mL) | 150 | 225 | 1.5 |

| t1/2 (hours) | 8 | 12 | 1.5 |

| AUC (ng·h/mL) | 1200 | 2160 | 1.8 |

| Bioavailability (%) | 30 | 54 | 1.8 |

Quantitative Tissue Distribution of Deuterated Doxepin in Animal Species

Quantitative Pharmacokinetic Modeling and Simulation with Deuterated Analogs

Quantitative pharmacokinetic (PK) modeling and simulation are essential tools in drug development, helping to predict a drug's behavior in humans based on preclinical data. mdpi.com Deuterated analogs like this compound are invaluable in these models. By serving as internal standards in bioanalytical methods, they allow for precise quantification of the parent drug and its metabolites in various biological matrices. fda.gov This accurate data is the foundation for building robust physiologically based pharmacokinetic (PBPK) models. mdpi.com These models can simulate the drug's concentration-time profile in different organs and tissues, providing insights into its ADME properties. mdpi.com The use of deuterated compounds helps to distinguish between the administered drug and its endogenously produced counterparts, reducing analytical interference and improving the accuracy of the model. medchemexpress.com

Pharmacodynamic Biomarker Quantification Using Labeled Standards in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and producing the desired biological effect. sci-hub.se In preclinical studies of antidepressants, these biomarkers can include changes in neurotransmitter levels or receptor occupancy. springermedizin.denih.gov this compound can be used as a stable isotope-labeled internal standard in mass spectrometry-based assays to accurately quantify these biomarkers. veedalifesciences.com This ensures the reliability and precision of the measurements, which is essential for establishing a clear relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). nih.gov For example, in synaptosomal reuptake studies, deuterated doxepin showed marked inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, indicating improved pharmacological activity that correlates with its enhanced pharmacokinetic profile. springermedizin.denih.gov

Application in Brain Penetration and Blood-Brain Barrier Transport Studies (Animal Models)

For a centrally acting drug like doxepin, the ability to cross the blood-brain barrier (BBB) is paramount to its efficacy. biorxiv.orgnih.gov The BBB is a highly selective barrier that protects the central nervous system. mdpi.com Preclinical animal models are essential for studying BBB transport. nih.gov While specific studies on this compound brain penetration are not detailed in the provided search results, deuterated compounds are used in such investigations. Techniques like in situ brain perfusion or the use of microdialysis in animal models can quantify the extent and rate of a drug's entry into the brain. nih.gov The use of a labeled compound like doxepin-D3 would allow for precise measurement of its concentration in brain tissue and cerebrospinal fluid, providing a clear indication of its ability to penetrate the BBB. biorxiv.org This information is critical for understanding its potential therapeutic effects on the central nervous system. bauerhartzlab.org

Isotopic Effects and Advanced Labeling Strategies for Doxepin Derivatives

Investigation of Kinetic Isotope Effects (KIE) in Doxepin (B10761459) Biotransformation

The biotransformation of doxepin is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov The major metabolic pathways include N-demethylation to form nordoxepin (desmethyldoxepin) and hydroxylation. pharmgkb.org The N-demethylation is mainly carried out by CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2C9, while hydroxylation is predominantly performed by CYP2D6. pharmgkb.org

The substitution of hydrogen with deuterium (B1214612) at specific, metabolically active sites on the doxepin molecule can significantly alter the rate of these enzymatic reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. unam.mxportico.org Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at the deuterated position. unam.mxportico.org

The primary KIE is observed when the cleavage of the C-H/C-D bond is the rate-determining step of the reaction. portico.org For doxepin, deuteration of the N-methyl groups is a key strategy to slow down N-demethylation, a major metabolic pathway. nih.gov This reduction in the rate of metabolism can lead to a longer half-life of the parent drug and potentially an altered metabolite profile. nih.govresearchgate.net The presence of a significant primary deuterium KIE provides evidence that hydrogen abstraction is a at least partially rate-limiting step in many P450 reactions. nih.gov The application of KIE has been a valuable tool for medicinal chemists to slow the cytochrome P450 metabolism of drug candidates. researchgate.net

Comparative Analysis of Different Deuteration Patterns on Doxepin Pharmacokinetics (Preclinical)

Preclinical studies have demonstrated the potential of site-selective deuteration to improve the pharmacokinetic profile of tricyclic antidepressants, including doxepin. nih.govspringermedizin.de By strategically placing deuterium atoms on the molecule, researchers can influence key pharmacokinetic parameters.

A recent study in 2024 evaluated the effects of deuterating the N-methyl groups of doxepin on its pharmacokinetic and pharmacodynamic profile in animal models. nih.govspringermedizin.de The findings indicated that the deuterated form of doxepin exhibited improved efficacy in behavioral paradigms, suggesting enhanced pharmacological activity. nih.govspringermedizin.deresearchgate.net

The key pharmacokinetic improvements observed in the deuterated doxepin compared to its non-deuterated counterpart are summarized in the table below. nih.govspringermedizin.deresearchgate.net

| Pharmacokinetic Parameter | Effect of Deuteration | Clinical Implication |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | Increased | Potentially greater therapeutic effect from a given dose. |

| Elimination Half-life (t1/2) | Increased | Longer duration of action, potentially allowing for less frequent dosing. |

| Area Under the Concentration-Time Curve (AUC) | Increased | Greater overall drug exposure, indicating improved bioavailability. |

Development of Multi-Labeled Doxepin Standards for Complex Research

In complex research settings, such as pharmacokinetic studies involving multiple metabolites or forensic analysis, the use of multi-labeled internal standards is highly advantageous. nih.gov Deuterated standards like Doxepin-D3 (B12416610) are instrumental in liquid chromatography-mass spectrometry (LC-MS) based assays. cuny.edu

The key benefits of using multi-labeled doxepin standards include:

Enhanced Analytical Precision : Deuterated internal standards co-elute with the analyte and have nearly identical ionization efficiencies, which helps to minimize matrix effects and improve the accuracy and precision of quantification.

Distinct Isotopic Signatures : The mass difference between the labeled standard and the unlabeled analyte allows for clear differentiation in mass spectrometry, preventing analytical interference.

Comprehensive Analysis : The development of a panel of deuterated standards, including the parent drug and its major metabolites (e.g., Nordoxepin-D3 or Nordoxepin-d4), enables the simultaneous and accurate measurement of multiple species in a single analytical run. medchemexpress.comnih.govwa.gov This is crucial for obtaining a complete picture of the drug's disposition.

Certified reference materials of Doxepin-D3 are commercially available and are used for various applications, including clinical toxicology, urine drug testing, and forensic analysis. cerilliant.comsigmaaldrich.comlgcstandards.com These standards ensure the reliability and comparability of results across different laboratories.

Computational and Theoretical Chemistry Studies Relevant to Cis,trans Doxepin D3

Quantum Chemical Calculations of Electronic Structure and Reactivity of Deuterated Doxepin (B10761459)

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental for investigating the electronic properties of molecules. als-journal.comnrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's stability, geometry, and chemical reactivity. jocpr.comvub.be

For deuterated doxepin, quantum chemical calculations can precisely model the effects of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H). The primary influence of this substitution is on the vibrational frequencies of the molecule due to the increased mass of deuterium. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule, contributing to a higher activation energy for reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE). researchgate.net

Calculations can quantify these differences, providing theoretical values for bond strengths, vibrational modes, and the resulting impact on reactivity. Furthermore, these methods can compute various electronic descriptors to predict the molecule's behavior.

Key Research Findings:

Electronic Properties: Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—help in understanding the charge transfer and reactivity of the molecule. For doxepin, the locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Vibrational Analysis: Theoretical vibrational spectra can be computed to identify the shifts in frequency for the C-D stretching and bending modes compared to C-H modes. This is crucial for interpreting experimental spectroscopic data and confirming the site of deuteration.

Table 1: Theoretical Vibrational Frequency Comparison for C-H vs. C-D Bonds This table presents illustrative data based on typical quantum chemical calculation results for similar functional groups.

| Vibrational Mode | Functional Group | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Predicted Frequency Ratio (νC-H / νC-D) |

|---|---|---|---|---|

| Symmetric Stretch | -CH₃ | ~2870 | ~2140 | ~1.34 |

| Asymmetric Stretch | -CH₃ | ~2960 | ~2225 | ~1.33 |

| Bending (Scissoring) | -CH₂- | ~1465 | ~1070 | ~1.37 |

Molecular Dynamics Simulations for Conformational Analysis of cis,trans-Doxepin-D3

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational flexibility and dynamics of molecules like doxepin. scirp.org Doxepin exists as a mixture of cis (Z) and trans (E) geometric isomers due to the configuration around the double bond in the dibenzoxepine ring system.

MD simulations of this compound can explore:

The relative stability of the cis and trans isomers.

The energy barriers for the rotation of the dimethylaminopropyl side chain.

The conformational space accessible to each isomer in different environments (e.g., in a vacuum, in water).

Key Research Findings:

Isomer Stability: Simulations can calculate the potential energy of the system as a function of molecular geometry, allowing for the determination of the most stable conformations for both the cis and trans isomers.

Side Chain Dynamics: The flexibility of the aminopropyl side chain is critical for binding to receptors and enzymes. MD simulations can map the rotational freedom around the key single bonds (dihedral angles) and identify the most populated conformational states.

Solvent Effects: Running simulations in an explicit water model provides insight into how the solvent influences the conformational preferences of Doxepin-D3 (B12416610), particularly the exposure of its hydrophobic and hydrophilic regions.

Table 2: Representative Dihedral Angles for Conformational Analysis of Doxepin Isomers This table shows hypothetical data representing key torsional angles that define the side chain conformation, which could be analyzed from an MD simulation.

| Dihedral Angle | Atoms Involved | Predominant Angle (cis isomer) | Predominant Angle (trans isomer) |

|---|---|---|---|

| τ1 | C=C-C-N | ~175° (extended) | ~178° (extended) |

| τ2 | C-C-N-C(methyl) | ~60°, ~180°, -60° (gauche, anti) | ~60°, ~180°, -60° (gauche, anti) |

In Silico Prediction of Metabolic Pathways and Isotope Effects

In silico (computer-based) tools play a vital role in predicting the metabolism of drug candidates. nih.govunipd.it These programs use databases of known metabolic transformations and models of enzyme active sites to predict how a molecule will be broken down in the body. For doxepin, the primary metabolic pathways involve oxidation by cytochrome P450 (CYP) enzymes, mainly CYP2D6, CYP1A2, and CYP2C9. nih.gov Key reactions include N-demethylation of the side chain to form nordoxepin (desmethyldoxepin) and hydroxylation of the tricyclic ring. nih.gov

The strategic placement of deuterium in this compound on the N,N-dimethyl group directly targets the primary site of metabolism. The N-demethylation process involves the enzymatic cleavage of a C-H bond on one of the methyl groups. Replacing these hydrogens with deuterium introduces a significant kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger and requires more energy to break, which can slow down the rate of this metabolic reaction considerably. researchgate.netnih.gov

In silico models can be used to:

Predict the sites of metabolism on the doxepin molecule.

Estimate the relative likelihood of different metabolic pathways.

Theoretically approximate the magnitude of the KIE on the N-demethylation pathway for Doxepin-D3.

Key Research Findings:

Metabolic Site Prediction: Software can identify the N-methyl groups and aromatic rings as the most probable sites of metabolism, which aligns with experimental observations.

Table 3: Predicted Metabolic Pathways for Doxepin and the Effect of Deuteration

| Metabolic Pathway | Key Enzyme(s) | Site of Action | Predicted Effect of D3-Deuteration |

|---|---|---|---|

| N-Demethylation | CYP2D6, CYP2C19 | N-methyl groups | Significant Reduction (KIE) |

| N-Oxidation | Flavin-containing monooxygenases (FMO) | Side chain nitrogen | Minor or no effect |

| Aromatic Hydroxylation | CYP2D6 | Dibenzoxepine ring | Potential relative increase due to metabolic switching |

Ligand-Protein Interaction Modeling for Doxepin and its Deuterated Analogs (Non-Clinical, e.g., Metabolic Enzymes)

Ligand-protein interaction modeling, often called molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial for understanding the molecular basis of a drug's activity and metabolism. mdpi.com For Doxepin-D3, modeling its interaction with metabolic enzymes like CYP2D6 provides non-clinical insights into its metabolic fate.

Using a crystal structure or a high-quality homology model of a CYP enzyme, Doxepin-D3 can be "docked" into the active site. The results of this simulation reveal:

The binding pose of the molecule within the enzyme's catalytic pocket.

The key amino acid residues that stabilize the ligand through various interactions (e.g., hydrophobic, hydrogen bonding, pi-pi stacking).

The proximity of the metabolically labile sites (the N-methyl groups) to the enzyme's reactive heme iron center.

For a deuterated analog like Doxepin-D3, the binding mode and affinity are expected to be virtually identical to the non-deuterated parent compound. Deuterium substitution does not significantly alter the steric or electronic properties that govern binding. researchgate.net The critical difference lies in the subsequent chemical reaction (bond cleavage), not the initial binding event. Therefore, modeling confirms that the deuterated substrate positions itself correctly for metabolism, allowing the kinetic isotope effect to become the dominant factor in its metabolic rate.

Key Research Findings:

Binding Pose in CYP2D6: Docking studies would likely show the protonated side-chain amine of doxepin forming a key ionic interaction with an acidic residue (e.g., Asp301) in the CYP2D6 active site. The tricyclic system would be stabilized by hydrophobic and aromatic interactions with phenylalanine and leucine (B10760876) residues.

Orientation for Metabolism: The model would demonstrate that the N-methyl groups are positioned within an optimal distance (typically 3-5 Å) of the heme iron, which is necessary for the oxidative N-demethylation reaction to occur. This confirms that the targeted site is indeed accessible to the enzyme's catalytic machinery.

Table 4: Hypothetical Key Interactions between Doxepin and a CYP2D6 Active Site Model This table is based on known interactions for similar substrates in CYP2D6 and general principles of ligand-protein docking.

| Doxepin Moiety | Interacting CYP2D6 Residue (Example) | Type of Interaction |

|---|---|---|

| Propyl-amine cation | Aspartic Acid 301 | Ionic Bond / Salt Bridge |

| Dibenzoxepine Ring | Phenylalanine 120 | π-π Stacking |

| Tricyclic System | Leucine 216, Valine 374 | Hydrophobic Interaction |

| N-methyl groups | Heme Iron Center | Proximity for Catalysis |

Emerging Methodologies and Future Research Directions for Deuterated Pharmaceutical Standards

Integration of Deuterated Analogs in High-Resolution Metabolomics

High-resolution metabolomics, which aims to comprehensively profile small molecules in biological systems, significantly benefits from the use of deuterated analogs. The use of stable isotope tracers, such as those labeled with deuterium (B1214612), is well-established for quantification, identification, and pathway analysis in metabolomics. nih.gov Mass spectrometry (MS) is a primary analytical platform for these studies due to its high sensitivity and broad metabolite coverage. nih.gov

The integration of deuterated standards like cis,trans-Doxepin-D3 serves several critical functions:

Internal Standards for Quantification: Deuterated compounds are ideal internal standards for mass spectrometry-based metabolomics. acs.org Since they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. nih.gov The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the endogenous analyte. nih.gov

Metabolic Flux Analysis: By introducing a deuterated compound into a biological system, researchers can trace its metabolic fate. This allows for the elucidation of metabolic pathways and the measurement of metabolic flux, providing a dynamic view of cellular metabolism. nih.gov

Metabolite Identification: Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an emerging technique in untargeted metabolomics that provides an additional layer of structural information for identifying unknown metabolites. mdpi.com This method can help to reduce false-positive annotations from spectral libraries and in silico fragmentation software. mdpi.com

Recent advances in high-resolution mass spectrometry have further enhanced the utility of deuterated analogs in metabolomics, enabling more precise and comprehensive analyses of complex biological samples. nih.gov

Table 1: Applications of Deuterated Analogs in High-Resolution Metabolomics

| Application | Description | Key Advantage |

| Internal Standard | A known quantity of the deuterated analog is added to a sample to correct for variations in sample preparation and instrument response. | Improves accuracy and precision of quantification. |

| Metabolic Tracer | The deuterated compound is introduced into a biological system to follow its conversion into various metabolites over time. | Provides insights into the dynamics of metabolic pathways. |

| Structural Elucidation | Hydrogen/deuterium exchange mass spectrometry helps to determine the number of exchangeable hydrogens in a molecule. | Aids in the identification of unknown metabolites. |

Advances in Quantitative Imaging with Isotopic Tracers (Non-Human)

Quantitative imaging with isotopic tracers offers a non-invasive window into the biochemical processes occurring within a living organism. Deuterium metabolic imaging (DMI) is a rapidly developing magnetic resonance imaging (MRI) technique that utilizes deuterated substrates to visualize and quantify metabolic pathways in vivo. escholarship.orgmdpi.com

Key aspects of this technology include:

Low Natural Abundance: Deuterium has a very low natural abundance (approximately 0.015%), which means that the administration of a deuterium-labeled tracer results in a strong signal against a minimal background. escholarship.orgmdpi.com

Quantitative Measurements: The signal from the deuterated tracer can be referenced to the natural abundance of HDO (heavy water) in tissues, allowing for quantitative mapping of tracer concentration and metabolic fluxes. acs.org

Versatility of Tracers: A variety of deuterated molecules, such as [6,6′-2H2]glucose, can be used to probe different metabolic pathways, including glycolysis and the Krebs cycle. acs.orgutsouthwestern.edu

Recent preclinical studies have demonstrated the power of DMI in various research areas:

Oncology: DMI has been used to map metabolic reprogramming in tumors, providing insights into cancer metabolism. mdpi.com

Neurology: The technique has been applied to study brain metabolism, offering potential for understanding neurodegenerative diseases. utsouthwestern.edu

Inflammation: Deuterated nanopolymers have been developed as contrast agents for DMI to map inflammatory activity in lymph nodes. acs.org

Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) is another powerful technique that allows for quantitative imaging of deuterated tracers at the subcellular level, providing unparalleled spatial resolution. researchgate.net

Table 2: Comparison of Quantitative Imaging Techniques Using Isotopic Tracers

| Technique | Principle | Resolution | Key Application |

| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Imaging detection of deuterated substrates. | Sub-millimeter | In vivo metabolic flux mapping. acs.org |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Mass spectrometry imaging of isotopic labels. | <50 nm | Subcellular localization of metabolic activity. researchgate.net |

Role of this compound in Systems Pharmacology Research (Preclinical)

Systems pharmacology integrates experimental and computational approaches to understand how drugs affect biological systems. wdh.ac.id In this context, deuterated standards like this compound play a crucial role in preclinical research, particularly in pharmacokinetic and pharmacodynamic studies.

Doxepin (B10761459) is a tricyclic antidepressant that exists as a mixture of cis (Z) and trans (E) isomers, with the E-isomer typically being more abundant. pharmgkb.orgnih.gov The primary metabolite is N-desmethyldoxepin, which is also pharmacologically active. pharmgkb.orgnih.gov The metabolism of doxepin is primarily mediated by cytochrome P450 enzymes, including CYP2C19 and CYP2D6. pharmgkb.org

The use of this compound in preclinical systems pharmacology research allows for:

Precise Pharmacokinetic Profiling: As a stable isotope-labeled internal standard, it enables accurate quantification of doxepin and its metabolites in biological matrices such as plasma and tissue. cerilliant.com This is essential for determining key pharmacokinetic parameters.

Investigation of Isomer-Specific Metabolism: By using a deuterated standard that contains both cis and trans isomers, researchers can investigate the stereoselective metabolism of doxepin. Studies have shown that while the parent drug is predominantly the trans-isomer, the active metabolite, cis-N-desmethyldoxepin, can accumulate to significant levels in plasma. nih.gov

Elucidation of Drug-Target Interactions: While not directly a systems pharmacology application, the data generated using deuterated standards can be used to build and validate computational models of drug action. researchgate.netuc.pt These models can help to predict how genetic variations in metabolic enzymes or drug transporters might affect an individual's response to doxepin.

The insights gained from these preclinical studies are invaluable for understanding the complex pharmacology of doxepin and for informing the design of future clinical trials.

Challenges and Opportunities in the Synthesis and Application of Deuterated Drug Analogs

The development and application of deuterated drug analogs present both significant challenges and exciting opportunities for pharmaceutical research.

Challenges:

Synthesis and Isotopic Purity: The synthesis of deuterated compounds with high isotopic purity at specific positions can be challenging. researchgate.net Methods must be developed to achieve high levels of deuterium incorporation while minimizing isotopic impurities from over- or under-deuteration. researchgate.net The similar physical properties of deuterated and non-deuterated compounds make their separation difficult using standard purification techniques. researchgate.net

Metabolic Switching: While deuteration can slow metabolism at a specific site, it can sometimes lead to "metabolic switching," where the drug is metabolized through alternative pathways. musechem.com This can potentially negate the intended benefits of deuteration, and in vivo studies are necessary to confirm the metabolic fate of the deuterated drug. musechem.com

Predictability of the Kinetic Isotope Effect: The magnitude of the deuterium kinetic isotope effect (KIE) is not always predictable and depends on the specific metabolic reaction and the enzyme involved. musechem.comacs.org A significant KIE is typically observed only when the cleavage of the carbon-deuterium bond is the rate-determining step of the reaction. acs.org

Opportunities:

Improved Pharmacokinetic Profiles: The primary driver for developing deuterated drugs is the potential to improve their pharmacokinetic properties. By slowing metabolism, deuteration can lead to a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency. acs.orgnih.gov

Enhanced Safety and Tolerability: By reducing the formation of reactive or toxic metabolites, deuteration can improve the safety profile of a drug. nih.gov

"Deuterium-Switch" Strategy: There is an opportunity to develop deuterated versions of existing drugs (a "deuterium-switch") to create new chemical entities with improved properties. nih.govtandfonline.com This approach has been successfully demonstrated with the FDA approval of drugs like deutetrabenazine. nih.govwikipedia.org

Novel Drug Discovery: Deuteration is increasingly being used as a tool in de novo drug discovery to optimize the metabolic stability of new chemical entities from the outset. nih.govtandfonline.com

The continued development of novel synthetic methodologies and a deeper understanding of the interplay between deuteration, metabolism, and pharmacological activity will be crucial for realizing the full potential of this approach in drug development.

Q & A

Q. Q. How to reconcile discrepancies between in vivo efficacy data and in vitro receptor affinity assays for cis,trans-Doxepin-D3?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.